molecular formula C9H6F4O2 B1316124 Methyl 4-fluoro-2-(trifluoromethyl)benzoate CAS No. 220141-23-1

Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Cat. No. B1316124
M. Wt: 222.14 g/mol
InChI Key: BNUYNCHJMOWGOH-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (2.02 g, 9.71 mmol, Aldrich) in methanol and chloroform (1:1, 32 ml) was added a 2 M TMS-diazomethane in ether (˜7 ml) in portions, over about 2 h, allowing the solution to cool down between additions. The solution was evaporated in vacuo and the residue dissolved in chloroform (˜20 ml). The solution was evaporated in vacuo to give methyl 4-fluoro-2-(trifluoromethyl)benzoate as a slightly yellow-brown liquid (2.07 g).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.[Si](C=[N+]=[N-])(C)(C)[CH3:16]>CO.C(Cl)(Cl)Cl.CCOCC>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:16])=[O:7])=[C:4]([C:11]([F:12])([F:13])[F:14])[CH:3]=1

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down between additions
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform (˜20 ml)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.